molecular formula C14H12ClNO4S B5218914 ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B5218914
M. Wt: 325.8 g/mol
InChI Key: ASCMGVNUSZSSJM-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl 2-(4-chlorobenzylidene)-5-oxo-1,3-thiazolidine-3-acetate, is a chemical compound with potential applications in scientific research. This compound belongs to the thiazolidinedione class of compounds and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. In addition, this compound [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been used as a starting material for the synthesis of other thiazolidinedione derivatives with potential pharmacological activities.

Mechanism of Action

The mechanism of action of ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it has been suggested that this compound acts by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and anti-cancer properties. In addition, this compound [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its high yield synthesis, its potential applications in medicinal chemistry, and its various biological activities. However, there are also some limitations to using this compound in lab experiments. For example, this compound [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate may exhibit low solubility in water, which can limit its use in aqueous-based assays. In addition, this compound may exhibit toxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with PPARγ. Another direction is to explore the potential applications of this compound [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in the treatment of various diseases, such as diabetes and cancer. Furthermore, the synthesis of new thiazolidinedione derivatives based on this compound [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can also be explored for their potential pharmacological activities.

Synthesis Methods

The synthesis of ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the condensation of 4-chlorobenzaldehyde and this compound acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by the addition of water and extraction with an organic solvent. The product is then purified by recrystallization to obtain this compound [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in high yield.

properties

IUPAC Name

ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-2-20-12(17)8-16-13(18)11(21-14(16)19)7-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCMGVNUSZSSJM-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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